5-[3-(furan-2-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid
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Overview
Description
5-[3-(furan-2-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a complex organic compound that features a furan ring, a methoxyphenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(furan-2-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid typically involves the cyclization of azachalcones derived from 3-acetyl-5-nitropyridines . The reaction conditions often include the use of hydrazine hydrate and ethanol as solvents. The intermediate chalcone is synthesized by reacting various acetophenones with furfural aldehyde in the presence of ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[3-(furan-2-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group in the precursor compounds can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substituting agents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions include various substituted pyrazoles, furanones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[3-(furan-2-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[3-(furan-2-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid involves its interaction with various molecular targets and pathways. The compound’s furan and pyrazole rings allow it to bind to specific enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial activity or anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Indole derivatives
- Thiazole derivatives
Uniqueness
5-[3-(furan-2-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is unique due to its combination of a furan ring, a methoxyphenyl group, and a pyrazole ring. This unique structure allows it to exhibit a wide range of biological activities and makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C19H20N2O5 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
5-[5-(furan-2-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H20N2O5/c1-25-16-7-3-2-6-13(16)15-12-14(17-8-5-11-26-17)20-21(15)18(22)9-4-10-19(23)24/h2-3,5-8,11,15H,4,9-10,12H2,1H3,(H,23,24) |
InChI Key |
FKSRZLUHBODXRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=NN2C(=O)CCCC(=O)O)C3=CC=CO3 |
Origin of Product |
United States |
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